![molecular formula C6H3F3N2O2S B3221209 6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid CAS No. 1206523-92-3](/img/structure/B3221209.png)
6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid
Overview
Description
6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid (TFMPyC) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. TFMPyC is a pyrazine derivative that contains a trifluoromethylsulfanyl group, which is a unique feature that makes it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid is not fully understood. However, it has been proposed that this compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell wall components such as peptidoglycan. This compound may also disrupt the membrane integrity of bacterial cells, leading to cell death. In addition, this compound may inhibit the activity of enzymes involved in the inflammatory response, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antimicrobial activity against various bacterial strains, including multidrug-resistant strains. This compound has also been shown to exhibit antifungal activity against Candida albicans. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid has several advantages for lab experiments, including its potent antimicrobial and anti-inflammatory activity, its unique chemical structure, and its potential for drug discovery and development. However, this compound also has some limitations, including its limited solubility in aqueous solutions, its potential for toxicity at high concentrations, and its relatively high cost compared to other antimicrobial agents.
Future Directions
There are several future directions for research on 6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid. One potential area of research is the development of new derivatives of this compound with improved pharmacological properties such as increased solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound and its potential for the treatment of other inflammatory diseases such as rheumatoid arthritis. This compound may also have potential applications in the field of agriculture as a natural pesticide for crop protection.
Scientific Research Applications
6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound has also been investigated for its antifungal activity against Candida albicans. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
6-(trifluoromethylsulfanyl)pyrazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2S/c7-6(8,9)14-4-2-10-1-3(11-4)5(12)13/h1-2H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAVNQWKZAALSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)SC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223395 | |
Record name | 6-[(Trifluoromethyl)thio]-2-pyrazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1206523-92-3 | |
Record name | 6-[(Trifluoromethyl)thio]-2-pyrazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(Trifluoromethyl)thio]-2-pyrazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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